"N-1H-indol-6-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide" belongs to a class of organic compounds featuring both indole and quinazolinone moieties linked by a propanamide chain. These structural elements are prevalent in numerous bioactive molecules with diverse pharmacological activities. Indole and quinazolinone derivatives are known for their wide range of biological activities, including anti-microbial, anti-inflammatory, anti-cancer, and anti-convulsant properties [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Therefore, "N-1H-indol-6-yl-3-(4-oxo-3(4H)-quinazolinyl)propanamide" holds potential for scientific research exploring its biological activities and potential therapeutic applications.
N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that combines structural features from both indole and quinazolinone derivatives. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's unique structure allows it to interact with various biological targets, which may lead to therapeutic applications.
This compound belongs to the class of propanamide derivatives, specifically those that incorporate both indole and quinazolinone moieties. The classification of this compound can be further specified as a heterocyclic compound due to the presence of nitrogen-containing rings, which are common in many biologically active molecules.
The synthesis of N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, which requires careful control of reaction conditions to achieve high yields and purity.
N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has a distinct molecular structure characterized by:
The structure consists of an indole ring substituted at the 6-position and a quinazolinone framework, which contributes to its biological activity.
N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study.
The mechanism of action for N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interactions with specific molecular targets within biological systems:
These interactions can result in diverse pharmacological effects, making this compound a candidate for therapeutic development.
The physical properties of N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide include:
Property | Value |
---|---|
Molecular Formula | C15H15N3O2 |
Molecular Weight | 285.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include its stability under various conditions, reactivity towards electrophiles and nucleophiles, and potential for forming complexes with metal ions due to its heterocyclic nature.
N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has potential applications in:
The compound N-(1H-indol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exemplifies strategic molecular hybridization, integrating two pharmacologically privileged scaffolds: the indole nucleus and the 4-oxoquinazoline system. This conjugation creates a novel architecture with enhanced bio-targeting capabilities. The indole moiety (linked via C6 position) contributes a planar, electron-rich heterocyclic system capable of π-π stacking and hydrophobic interactions. Its pyrrole NH offers hydrogen-bond donor capacity, critical for engaging biological targets like kinase ATP pockets or DNA minor grooves [3]. The 4-oxoquinazolinone component introduces additional hydrogen-bond acceptor/donor sites (N1, C4=O) and conformational rigidity, promoting selective binding to enzymes requiring planar recognition surfaces [2]. The propanamide linker (-NH-C(O)-CH₂-CH₂-) provides torsional flexibility, enabling optimal spatial orientation of both heterocycles for simultaneous interaction with adjacent binding subpockets. This balanced amphiphilicity facilitates membrane permeation while retaining aqueous solubility—a key challenge in heterocyclic drug design [2] [5].
Table 1: Key Structural Attributes of Hybrid Scaffold Components
Structural Element | Physicochemical Properties | Biological Recognition Features |
---|---|---|
1H-Indol-6-yl | LogP ~2.1; pKa ~16.5 (NH) | • π-Stacking with aromatic residues• H-bond donation via pyrrole NH• Electrostatic interactions with cationic sites |
4-Oxoquinazolin-3(4H)-yl | LogP ~1.8; pKa ~3.5 (lactam-like) | • Bidentate H-bond acceptor (C=O, N1)• Planar conformation for intercalation• Metal coordination capability |
Propanamide linker | Rotatable bonds: 4 | • Conformational adaptability• H-bond donation/acceptance via amide• Reduced steric hindrance |
Oncology Applications: Indole derivatives demonstrate broad-spectrum antitumor activities, primarily through kinase modulation and immune checkpoint regulation. Notably, alkylated indolyloxadiazoles exhibit significant T-cell proliferation inhibition (IC₅₀ < 3 µg/mL) via IL-1β cytokine stimulation and PD-1/PD-L1 pathway interference, making them valuable templates for immunotherapy agents [3]. Quinazolinones show complementary mechanisms: they competitively inhibit tyrosine kinases (e.g., EGFR) by occupying ATP-binding sites through H-bonding with hinge regions (Cys773, Met769) and van der Waals interactions with hydrophobic subpockets. This dual-scaffold synergy suggests potential for multitargeted oncology therapeutics, particularly against solid tumors where immune evasion and dysregulated kinase signaling coexist [4].
Antimicrobial Innovations: Quinazolinone derivatives disrupt bacterial virulence machinery, notably the Type III Secretion System (T3SS). Pathogens like Pseudomonas and Yersinia utilize T3SS to inject effector proteins into host cells, suppressing immune responses. Quinazolinones block effector translocation by binding to T3SS ATPases (e.g., YscN in Yersinia), inducing conformational changes that disable the secretion apparatus [1]. Indole analogues potentiate this action by inhibiting biofilm formation—indole’s amphiphilic nature disrupts quorum-sensing signals (e.g., acyl-homoserine lactones), reducing bacterial adhesion and toxin production. Hybrid molecules leveraging both mechanisms represent a promising "anti-virulence" strategy to circumvent conventional antibiotic resistance [1] [5].
This hybrid compound exhibits a unique dual-pharmacology profile: host-directed immunomodulation and direct pathogen resistance disruption.
Table 2: Dual-Targeting Therapeutic Mechanisms
Therapeutic Axis | Molecular Targets | Biological Effects | Experimental Evidence |
---|---|---|---|
Immune Modulation | T-cell receptorsPD-1/CTLA-4 checkpoints | • Suppression of activated T-cell proliferation• Reduction of pro-inflammatory cytokines (IL-1β, TNF-α)• Phagocyte ROS inhibition | S-alkylated indolyloxadiazoles reduce PHA-induced T-cell proliferation (IC₅₀ 2.4–8.6 µg/mL) without cytotoxicity at ≤100 μM [3] |
Pathogen Resistance | T3SS structural proteinsBacterial efflux pumps | • Blockade of effector protein secretion• Biofilm matrix disruption• Enhanced macrophage phagolysosome fusion | Quinazolinone-based inhibitors disrupt YscF needle complex assembly in Yersinia, reducing virulence >80% at 10 μM [1] [5] |
Synergistic Rationale: In chronic infections (e.g., tuberculosis), pathogens like Mycobacterium tuberculosis (Mtb) manipulate host immunity by secreting effectors (PtpA, SapM) that inhibit phagolysosome maturation and autophagy [5]. The indole-quinazolinone hybrid could concurrently:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: